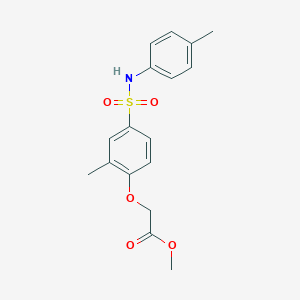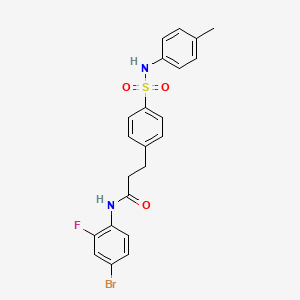
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1995 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer. By inhibiting this pathway, this compound 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
One limitation of using this compound 43-9006 in lab experiments is that it can be difficult to obtain and may be expensive. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006. One area of focus is the development of new formulations and delivery methods that could improve its efficacy and reduce its side effects. Additionally, researchers are exploring the use of this compound 43-9006 in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the use of this compound 43-9006 in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(p-tolylsulfonyl)phenylboronic acid, which produces an intermediate compound. This intermediate is then reacted with 3-bromo-4-(N-(p-tolyl)sulfamoyl)phenylpropanoic acid to form the final product, this compound 43-9006.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-15-2-8-18(9-3-15)26-30(28,29)19-10-4-16(5-11-19)6-13-22(27)25-21-12-7-17(23)14-20(21)24/h2-5,7-12,14,26H,6,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUJQZNLWEACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

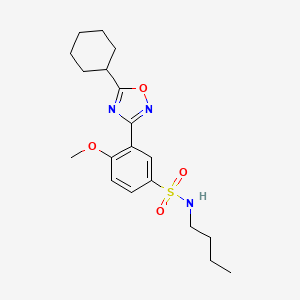
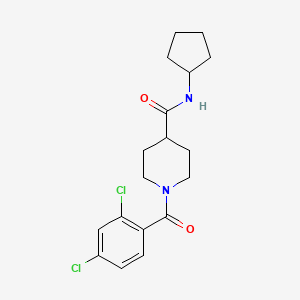
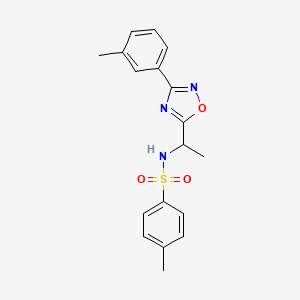
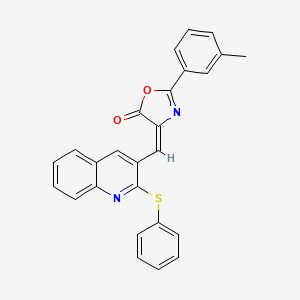
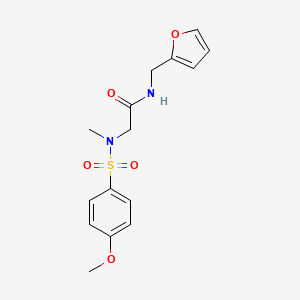


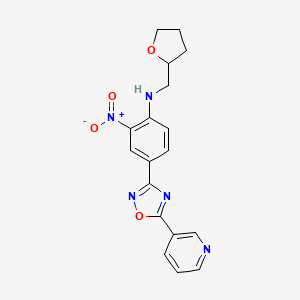
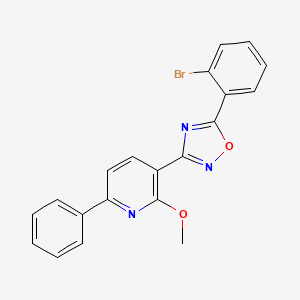
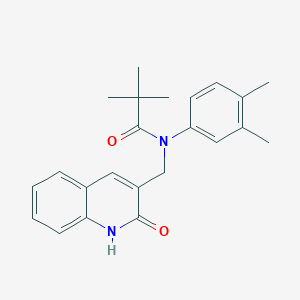

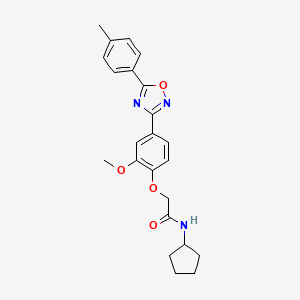
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
